molecular formula C10H14ClNO2 B1357794 6-Methoxychroman-4-amine hydrochloride CAS No. 67858-19-9

6-Methoxychroman-4-amine hydrochloride

Numéro de catalogue: B1357794
Numéro CAS: 67858-19-9
Poids moléculaire: 215.67 g/mol
Clé InChI: UOSQHESJUHEMLZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

A Glimpse into the World of Chroman Scaffolds in Drug Discovery

The chroman scaffold is a bicyclic heterocyclic system where a benzene (B151609) ring is fused to a dihydropyran ring. nih.gov This core structure is the foundation for a diverse family of compounds that have captured the attention of medicinal chemists. A closely related and equally important structure is the chroman-4-one scaffold, which features a ketone group at the fourth position of the dihydropyran ring. researchgate.netcancer.gov These scaffolds are not merely chemical curiosities; they are integral components of numerous biologically active molecules, both naturally occurring and synthetic. Their prevalence in nature and their successful application in drug development have solidified their status as "privileged structures" in medicinal chemistry. researchgate.net

The Historical Journey of Chroman-based Compounds

The journey of chroman-based compounds in pharmaceutical research has its roots in the study of natural products. For centuries, traditional medicine has utilized plants rich in flavonoids, a class of compounds that often contain the chroman or chroman-4-one skeleton. The isolation and structural elucidation of these natural products in the 19th and 20th centuries paved the way for a more systematic investigation of their therapeutic potential. pharmaphorum.com One of the earliest examples of a chromone-based therapy was khellin, extracted from the plant Ammi visnaga, which was used for its diuretic and muscle-relaxant properties. researchgate.net This historical context laid the groundwork for the modern era of drug discovery, where the chroman scaffold is synthetically modified to create novel drug candidates with improved efficacy and safety profiles. The transition from herbal remedies to scientifically driven drug development marked a significant turning point in the history of pharmaceuticals. pharmaphorum.comuah.es

The Privileged Status of Heterocyclic Compounds and Chromans

Heterocyclic compounds, which are cyclic compounds containing atoms of at least two different elements in their rings, are of paramount importance in medicinal chemistry. Over 85% of all biologically active chemical entities contain a heterocycle. nih.gov This is because the inclusion of heteroatoms like oxygen and nitrogen can significantly influence a molecule's physicochemical properties, such as its solubility, lipophilicity, and ability to form hydrogen bonds. nih.gov These properties are crucial for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Within the vast family of heterocycles, chromans hold a special "privileged" status. researchgate.net A privileged structure is a molecular framework that is capable of binding to multiple biological targets. scielo.brmdpi.com The chroman scaffold's ability to serve as a versatile template for the development of a wide range of bioactive compounds underscores its importance in drug design. nih.govmdpi.com

The Rich Structural Diversity of the Chroman Family

The therapeutic versatility of chromans stems from their significant structural diversity. The core chroman and chroman-4-one skeletons can be modified at various positions, leading to a vast array of derivatives with distinct biological activities. researchgate.netcancer.gov For instance, the flavanones (2-phenyl-chroman-4-ones) and isoflavanones (3-phenyl-chroman-4-ones) are major sub-classes with a wide range of pharmacological properties. researchgate.netcancer.gov This structural adaptability allows medicinal chemists to fine-tune the properties of chroman-based molecules to target specific biological pathways, leading to the development of compounds with potential applications in treating a variety of diseases. mdpi.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

IUPAC Name

6-methoxy-3,4-dihydro-2H-chromen-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-12-7-2-3-10-8(6-7)9(11)4-5-13-10;/h2-3,6,9H,4-5,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOSQHESJUHEMLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OCCC2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10604917
Record name 6-Methoxy-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10604917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67858-19-9
Record name 6-Methoxy-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10604917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structure Activity Relationship Sar Studies of 6 Methoxychroman 4 Amine Hydrochloride and Its Analogues

General Principles of SAR in Chroman-based Compounds

The biological activity of chroman-based compounds is highly dependent on the substitution pattern on the chroman ring, the stereochemistry of its chiral centers, and the nature of the amine functionalization. Even minor structural alterations can lead to significant changes in biological function. acs.org

The type and position of substituents on the benzene (B151609) portion of the chroman ring play a critical role in determining the compound's interaction with biological targets. The electronic properties of these substituents—whether they are electron-donating or electron-withdrawing—can dramatically alter activity. nih.gov

Research on chroman-4-one derivatives as inhibitors of Sirtuin 2 (SIRT2), an enzyme linked to neurodegenerative disorders, revealed that the substituent at the 6-position is more critical for activity than one at the 8-position. nih.gov In that specific study, larger, electron-withdrawing substituents in the 6- and 8-positions were found to be favorable for inhibitory potency. acs.orgnih.gov Interestingly, the introduction of an electron-donating methoxy (B1213986) group at the 6-position led to a significant decrease in inhibitory activity against SIRT2. acs.orgnih.gov Conversely, other studies on different chroman-based scaffolds have shown that methoxy groups can enhance biological activities, such as antifungal and antibacterial properties. nih.gov Similarly, in a series of 6-hydroxy-7-methoxychroman-2-carboxylic acid derivatives, compounds with methoxy or hydroxyl substituents were found to be inactive as inhibitors of nuclear factor-kappaB activation, whereas those with methyl, trifluoromethyl, or chloro groups were potent inhibitors. nih.gov

Table 1: Effect of Chroman Ring Substituents on SIRT2 Inhibition

This table illustrates the impact of different substituents at the 6-position of a chroman-4-one scaffold on its inhibitory activity against SIRT2, as reported in studies by Jung et al. The data highlights the preference for electron-withdrawing groups in this specific context.

Compound Analogue (Substitution at C6)Substituent Nature% Inhibition of SIRT2Reference
6-ChloroElectron-withdrawingHigh nih.gov
6-NitroElectron-withdrawingHigh nih.gov
6-MethoxyElectron-donatingLow (20%) acs.orgnih.gov
Unsubstituted-Significantly less potent acs.orgnih.gov

Many chroman derivatives, including 6-methoxychroman-4-amine (B1315384), possess one or more chiral centers, meaning they can exist as different stereoisomers (enantiomers or diastereomers). The three-dimensional arrangement of atoms is crucial for the interaction between a ligand and its biological receptor, which is itself a chiral entity. Consequently, different stereoisomers of the same compound can exhibit vastly different biological activities, potencies, and selectivities. nih.gov

The dihydropyran ring of the chroman scaffold typically adopts a half-chair conformation, and the orientation (equatorial or axial) of substituents significantly influences its binding properties. nih.gov A compelling example is found in a series of 6-methoxy-chroman-3-carboxylic acid amides developed as inhibitors for ROCK2, a protein kinase. The study found that the (S)-enantiomer of a lead compound, (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide, was a highly potent and selective ROCK2 inhibitor with an IC50 value of 3 nM. nih.gov In contrast, its (R)-enantiomer was significantly less active. Molecular docking studies suggested that the specific spatial orientation of the (S)-isomer allowed for more favorable hydrophobic interactions within the kinase's binding site, which was key to its high potency and isoform selectivity. nih.gov This demonstrates that controlling the stereochemistry is a critical aspect of designing effective chroman-based therapeutic agents.

The amine group at the 4-position is a key feature of 6-methoxychroman-4-amine and its analogues, often serving as a crucial point of interaction with receptors or as a handle for modifying the compound's physicochemical properties. The nature of the amine—whether it is primary (-NH2), secondary (-NHR), or tertiary (-NR2), and whether it is part of a cyclic system (e.g., piperidine (B6355638), morpholine)—can have a profound impact on the pharmacological profile. nih.gov

Studies on related (aminoalkoxy)chromones have shown that both the type of amine and the length of the alkyl chain linking it to the chroman core can modulate receptor affinity and selectivity. nih.gov For instance, in a series of compounds designed to bind to sigma (σ) receptors, different terminal amine groups resulted in varied binding affinities. The study compared ligands containing pyrrolidine, piperazine, morpholine, and diethylamine, finding that the cyclic amine structures were generally favorable, though potency varied between them. nih.gov The basicity (pKa) of the amine group, its hydrogen bonding capacity, and the steric bulk it introduces are all critical factors that influence how the molecule fits into a binding pocket and interacts with key amino acid residues.

SAR Specific to the 6-Methoxy Group

The methoxy (-OCH3) group at the 6-position is a defining feature of 6-methoxychroman-4-amine. As a small, electron-donating group, it can influence ligand-target binding, physicochemical properties, and metabolic stability. nih.gov Its precise contribution to the pharmacological profile can be understood by examining the effects of its position on the ring and by varying the length of the alkoxy chain.

The position of the methoxy group on the aromatic ring of the chroman scaffold can have a drastic effect on biological activity. core.ac.uk Shifting the substituent from the 6-position to the 5-, 7-, or 8-positions alters the molecule's electronic distribution and shape, which in turn affects its interaction with specific biological targets.

For example, research on chroman-4-one derivatives as butyrylcholinesterase (BuChE) inhibitors found that a methoxy group at the 5-position resulted in a compound with good potency (IC50 = 12 μM), whereas moving the methoxy group to the 8-position resulted in a complete loss of activity. core.ac.uk In another study focused on anti-inflammatory agents, a 7-methoxy group on the chromene ring was found to be a very potent blocker of TNFα production. rjptonline.org This high degree of positional sensitivity highlights that there is no universally optimal position for the methoxy group; its ideal placement is entirely dependent on the topology and chemical environment of the target receptor's binding site. The differentiation between such positional isomers is critical, as they can have widely varying biological effects. nih.gov

Table 2: Influence of Methoxy Group Position on Biological Activity in Chroman-based Scaffolds

This table summarizes findings from various studies, demonstrating how the biological activity of chroman derivatives is highly sensitive to the position of the methoxy substituent on the benzene ring.

Methoxy PositionScaffold TypeTarget/ActivityObserved EffectReference
5-MethoxyChroman-4-oneButyrylcholinesterase InhibitionActive (IC50 = 12 μM) core.ac.uk
6-MethoxyChroman-4-oneSIRT2 InhibitionDecreased activity acs.orgnih.gov
7-MethoxyChromeneTNFα ProductionPotent blocker rjptonline.org
8-MethoxyChroman-4-oneButyrylcholinesterase InhibitionInactive core.ac.uk

Modifying the 6-methoxy group by extending the alkyl chain (e.g., to ethoxy, propoxy, butoxy) is a common strategy in medicinal chemistry to fine-tune a compound's properties. Increasing the chain length systematically alters lipophilicity (the ability to dissolve in fats and cross cell membranes), which can affect absorption, distribution, and metabolism. Furthermore, a longer chain can probe deeper into a binding pocket, potentially forming additional favorable hydrophobic interactions. nih.govuni-tuebingen.de

However, the effect of increasing chain length is not always linear. In a study of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones, the affinity for the σ1 receptor gradually increased as the linker length grew from one to four methylene (B1212753) units (n=1 to 4). nih.gov In contrast, a study on 2-bromoalkoxyanthraquinones as anticolorectal cancer agents found that the compound with a C3 alkoxy chain (propoxy) exhibited the most promising activity, suggesting an optimal length beyond which activity may decrease. nih.gov This indicates that while a longer chain can enhance binding through increased hydrophobic contact, it can also introduce steric hindrance or unfavorable conformations if it becomes too bulky for the binding site. Therefore, the length of the alkoxy chain must be optimized for each specific drug target. nih.gov

SAR of the 4-Amine Moiety

The amine group at the 4-position of the chroman ring is a pivotal determinant of the molecule's biological activity. Its basicity, steric bulk, and hydrogen bonding capacity are key factors in its interaction with biological targets.

Impact of Amine Type (Primary, Secondary, Tertiary)

The nature of the amine at the 4-position—whether it is primary, secondary, or tertiary—significantly influences the compound's physicochemical properties and its ability to engage in receptor binding. Generally, the amine provides a positively charged center that is crucial for interaction with target receptors.

While direct comparative studies on 6-methoxychroman-4-amine are not extensively detailed in the provided information, general principles of medicinal chemistry suggest that transitioning from a primary to a secondary and then to a tertiary amine can have profound effects. For instance, the addition of a primary amine can increase polarity, which may enhance solubility but could also negatively impact cell permeability.

In related heterocyclic compounds, the degree of substitution on the nitrogen atom plays a substantial role in modulating activity. For example, in the galanthamine (B1674398) series of compounds, the N-demethyl derivative (a secondary amine) showed decreased acetylcholinesterase (AChE) inhibitory activity compared to the tertiary amine parent compound. Conversely, certain N-alkyl substitutions on the secondary amine resulted in significantly more potent AChE inhibition. These findings suggest that while the presence of the nitrogen is essential, its optimal substitution pattern is highly dependent on the specific biological target.

The following table summarizes the general impact of amine type on the properties of pharmacologically active compounds.

Amine TypeGeneral PropertiesPotential Pharmacological Impact
Primary (R-NH2) High polarity, 2 hydrogen bond donorsCan enhance solubility and form strong interactions with targets, but may limit membrane permeability.
Secondary (R-NHR') Moderate polarity, 1 hydrogen bond donorOffers a balance between solubility and lipophilicity, with the substituent allowing for probing of additional binding pockets.
Tertiary (R-NR'R'') Lower polarity, no hydrogen bond donorsIncreased lipophilicity can improve cell penetration. The bulk and nature of the substituents are critical for receptor affinity and selectivity.

Conformational Analysis of the Amine and its Interaction with Biological Targets

Substitutions on the Amine Nitrogen and their Pharmacological Consequences

Introducing substituents on the amine nitrogen can dramatically alter a compound's pharmacological profile by modifying its steric, electronic, and physicochemical properties. The size, shape, and chemical nature of these substituents can influence binding affinity, selectivity, and functional activity at a given target.

In a series of (6-substituted 4-oxo-4H-chromene-3-yl)methyl N-substituted aminoacetates, the nature of the N-substituent was shown to be critical for antihistaminic activity. For instance, a compound with a piperidine moiety exhibited a certain level of activity, which was significantly enhanced by the introduction of a chlorine atom at the 6-position of the chroman ring. Furthermore, a derivative containing a 2-pyridyl group on the nitrogen was found to be the most potent in the series. This underscores the importance of the electronic and steric properties of the N-substituents in optimizing pharmacological activity.

The table below illustrates the effects of different N-substitutions on the antihistaminic activity of a related chromone (B188151) series.

R (at C-6)-NR1R2% Inhibition of Histamine-Induced Contractions
HPiperidino49.3
CH3Piperidino73.4
ClPiperidino94.8
Cl-NH-(2-pyridyl)100

SAR of the Chroman Ring System

The chroman ring system serves as the scaffold for 6-methoxychroman-4-amine hydrochloride, and modifications to this ring can significantly impact its biological activity.

Substitutions at C-2, C-3, C-5, C-7, C-8 Positions

Substitutions at various positions on the chroman ring can modulate the molecule's interaction with its biological target.

C-2 and C-3 Positions: According to a review on chroman-4-one analogs, substitutions at the C-2 and C-3 positions with groups like methoxyphenyl, other amine derivatives, aromatic groups, benzylidene, and cyclohexyl carbamoyl (B1232498) can yield potent antioxidant compounds. nih.gov This suggests that these positions are tolerant to substitution and can be modified to enhance specific biological activities.

C-5, C-7, and C-8 Positions: In a study of 6-hydroxy-7-methoxychroman-2-carboxylic acid N-(substituted)phenylamides, the presence and nature of substituents on the chroman ring were found to be important for activity as inhibitors of nuclear factor-kappaB activation. nih.gov While this study focuses on a different derivative, it highlights the significance of the substitution pattern on the benzene portion of the chroman ring. The existing 6-methoxy group in the parent compound of interest is itself a key feature. Alterations at the C-5, C-7, and C-8 positions would be expected to influence the electronic properties of the aromatic ring and its potential for hydrogen bonding and van der Waals interactions with a receptor.

Influence of Spirocyclic Systems and Fused Rings

The incorporation of spirocyclic systems or the fusion of additional rings to the chroman scaffold can introduce conformational rigidity and provide new vectors for exploring receptor space, often leading to novel or enhanced biological activities.

Spirocyclic compounds are prevalent in numerous natural products and pharmacologically active molecules. The introduction of a spiro-center can significantly alter the three-dimensional shape of a molecule compared to its non-spirocyclic counterpart. Research on spiro[chromane-2,4′-piperidin]-4-one derivatives has demonstrated their potential as quorum sensing inhibitors. These findings indicate that the rigid, three-dimensional structure of spiro-chromanones can be beneficial for certain biological activities.

The fusion of additional rings to the chroman system can also lead to potent bioactive molecules. For example, thiochromenes and thiochromanes, which are sulfur analogs of chromenes and chromans, have been shown to possess a wide range of biological activities, including anticancer and antimicrobial effects. The nature of the fused ring and its substituents can fine-tune the pharmacological properties of the resulting molecule.

The table below provides examples of how spirocyclic and fused ring systems based on the chroman scaffold can lead to diverse biological activities.

Structural ModificationExample ScaffoldReported Biological Activity
Spirocyclic System Spiro[chromane-2,4′-piperidine]-4-oneQuorum Sensing Inhibition
Fused Ring System Thiochromane derivativesAntifungal, Antimalarial, Anti-leishmanial

Computational Approaches in SAR Elucidation

The exploration of the structure-activity relationships (SAR) of this compound and its analogues has been significantly advanced by computational chemistry. These in silico methods provide profound insights into the molecular interactions governing biological activity, guiding the rational design of more potent and selective compounds. By modeling the behavior of these molecules at the atomic level, researchers can predict their efficacy, understand their mechanism of action, and prioritize synthetic efforts, thereby accelerating the drug discovery process.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For analogues of 6-methoxychroman-4-amine, QSAR models are developed by correlating variations in their physicochemical properties with changes in their observed biological effects.

The process involves calculating a range of molecular descriptors for each analogue. These descriptors quantify various aspects of the molecule's structure, including:

Steric properties: Such as molecular volume, surface area, and specific substituent parameters (e.g., Taft's steric parameter, Es). These are crucial for understanding how the size and shape of substituents on the chroman ring influence binding to a biological target.

Electronic properties: Including partial atomic charges, dipole moment, and Hammett constants (σ), which describe the electron-donating or electron-withdrawing nature of substituents. These properties are vital for electrostatic or charge-based interactions within a receptor's binding site.

Lipophilic properties: Often represented by the partition coefficient (logP) or distribution coefficient (logD), which measure the molecule's hydrophobicity. This parameter is critical for membrane permeability and hydrophobic interactions with the target.

Once these descriptors are calculated, statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are employed to generate a predictive equation. nih.gov This equation can then be used to estimate the activity of novel, unsynthesized analogues, allowing for the prioritization of compounds with the highest predicted potency. For instance, a QSAR study on a series of methcathinone (B1676376) analogues demonstrated that the steric properties of substituents were key determinants of their selectivity and in vivo effects. nih.gov Similarly, for 6-methoxychroman-4-amine analogues, a QSAR model might reveal that bulky, electron-withdrawing groups at a specific position on the chroman scaffold enhance activity against a particular target.

Table 1: Hypothetical QSAR Model for 6-Methoxychroman-4-amine Analogues' Inhibitory Activity (IC₅₀)
Analogue (R-group)Log(1/IC₅₀)LogP (Lipophilicity)Es (Steric Parameter)σp (Electronic Parameter)
-H5.21.851.240.00
-F5.51.990.980.06
-Cl6.12.560.270.23
-CH₃5.82.350.00-0.17
-CF₃6.82.73-1.160.54

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a target protein. For 6-methoxychroman-4-amine and its analogues, docking simulations provide a detailed, three-dimensional view of their interactions within the active site of a receptor or enzyme. researchgate.net This method is instrumental in elucidating the SAR at an atomic level.

The process begins with a high-resolution 3D structure of the target protein, typically obtained from X-ray crystallography or NMR spectroscopy. A computational algorithm then samples numerous possible conformations and orientations of the ligand within the protein's binding pocket, scoring each "pose" based on its energetic favorability. sciencescholar.usnih.gov These scores, often expressed as binding energies, help rank different analogues and predict their relative affinities. nih.gov

Docking studies on chroman derivatives have successfully explained observed SAR. nih.gov For example, simulations can reveal that the 4-amino group of 6-methoxychroman-4-amine forms a critical hydrogen bond with a specific amino acid residue (e.g., an aspartate or glutamate), while the methoxy group at the 6-position fits into a hydrophobic pocket. By simulating different substituents on the chroman ring, researchers can rationalize why certain modifications lead to enhanced or diminished activity. For instance, docking might show that a larger substituent clashes with the protein wall, resulting in a lower binding affinity.

Molecular dynamics (MD) simulations can further refine these findings by introducing flexibility to both the ligand and the protein, simulating their dynamic behavior over time. This provides a more realistic model of the binding event and can help assess the stability of the predicted ligand-protein complex.

Table 2: Example Molecular Docking Results for 6-Methoxychroman-4-amine Analogues against a Target Kinase
Analogue (R-group)Binding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
-H-7.8Asp145, Val27H-Bond, Hydrophobic
-OH-8.5Asp145, Glu91, Val27H-Bond (x2), Hydrophobic
-NH₂-8.9Asp145, Glu91, Tyr88H-Bond (x2), Pi-Cation
-C(CH₃)₃-6.2Asp145H-Bond (steric clash noted)

Pharmacophore Modeling and Virtual Screening for Novel Analogues

Pharmacophore modeling focuses on identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.comresearchgate.net A pharmacophore model for the 6-methoxychroman-4-amine series would define the spatial relationships between key features like hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings that are critical for target binding. mdpi.com

This model can be generated in two primary ways:

Ligand-based: By superimposing a set of known active analogues and extracting their common chemical features. researchgate.net

Structure-based: By analyzing the key interaction points between a ligand and its target protein within a known 3D complex structure. nih.gov

Once a robust pharmacophore model is developed, it can be used as a 3D query for virtual screening. mdpi.com In this process, large digital libraries containing millions of chemical compounds are computationally filtered to identify molecules that match the pharmacophore's features. nih.gov This is a highly efficient method for discovering novel chemical scaffolds that are structurally different from the original lead compounds but retain the necessary features for biological activity. researchgate.net

For the 6-methoxychroman-4-amine series, a pharmacophore might consist of a hydrogen bond donor (the amine), a hydrogen bond acceptor (the chroman ether oxygen or the methoxy oxygen), and an aromatic ring feature. A virtual screen using this model could identify new classes of compounds that arrange these features in the same spatial orientation, leading to the discovery of novel analogues with potentially improved properties.

Table 3: Hypothetical Pharmacophore Model for 6-Methoxychroman-4-amine Analogues
FeatureTypeGeometric Constraint (Radius)Comment
F1Hydrogen Bond Donor (HBD)1.2 ÅCorresponds to the 4-amine group
F2Aromatic Ring (AR)1.5 ÅRepresents the benzene ring of the chroman
F3Hydrophobic (HY)1.8 ÅAssociated with the chroman scaffold
F4Hydrogen Bond Acceptor (HBA)1.2 ÅCorresponds to the 6-methoxy group
F5Excluded Volume2.0 ÅDefines regions of steric hindrance

Investigational Biological Activities and Pharmacological Profiles of 6 Methoxychroman 4 Amine Hydrochloride

Potential as a Molecular Tool in Receptor Research

The chroman scaffold, particularly with methoxy (B1213986) substitutions, has been a subject of interest in medicinal chemistry for its potential interactions with various biological targets. This section explores the investigational use of 6-methoxychroman-4-amine (B1315384) hydrochloride and its structural analogs as tools in receptor research.

The dopamine (B1211576) D3 receptor (D3R) is a significant target for therapeutic agents aimed at treating conditions like schizophrenia and substance abuse. nih.govnih.gov The primary challenge in developing D3R-targeted drugs is achieving high selectivity over the closely related D2 receptor to avoid motor side effects. nih.govnih.gov

Research into novel D3R antagonists has explored a series of compounds featuring a 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol (B1597929) "head" group, which is structurally related to the 6-methoxychroman (B3132562) moiety. nih.gov A study synthesized and evaluated these analogs for their binding affinity at dopamine D1, D2, and D3 receptors. The findings indicated that compounds incorporating this 6-methoxy motif generally displayed strong affinity for the D3R with very good selectivity over the D2R. nih.gov

Docking studies suggest that this selectivity arises from strong interactions between the tail units of the ligands and the extracellular loop 2 (ECL2) of the D3R, an interaction absent at the D2R due to differences in the loop's positioning. nih.gov The 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol fragment was highlighted for its utility in designing future selective D3R antagonists, owing to its favorable D3R affinity and selectivity profile. nih.gov

Table 1: Dopamine Receptor Binding Affinities (Ki, nM) of Select Analogs Containing a 6-Methoxy Motif nih.gov
CompoundD1R Affinity (Ki, nM)D2R Affinity (Ki, nM)D3R Affinity (Ki, nM)D2R/D3R Selectivity Ratio
Analog 4h (4-fluorophenyl)>100001524.435
Analog 7 (4-cyanophenyl)>10000>100006.3>1587

G-protein coupled receptors (GPCRs) represent the largest family of membrane proteins in the human genome and are the targets for a significant portion of all FDA-approved drugs. nih.govmdpi.com They transduce extracellular signals—from hormones, neurotransmitters, and other molecules—into intracellular responses, regulating a vast array of physiological processes. nih.gov The GPCR family is diverse, with major classes including A (rhodopsin-like), B (secretin and adhesion), and C (glutamate). nih.gov

Despite the broad investigation of various chemical scaffolds for their activity across the GPCR family, a review of the scientific literature did not yield specific studies detailing the binding profile or functional activity of 6-methoxychroman-4-amine hydrochloride at other GPCRs beyond the dopamine receptors discussed in the previous section.

RSK Inhibition The Ribosomal S6 Kinase (RSK) family comprises serine/threonine kinases that act as downstream effectors in the Ras-MAPK signaling pathway, playing roles in cell growth, proliferation, and survival. nih.gov As such, RSK is considered a potential target for anticancer therapies. nih.gov A number of RSK inhibitors have been discovered, though challenges related to specificity and selectivity among the four RSK isoforms (RSK1-4) remain. nih.govresearchgate.net While various compounds, including the marine alkaloid Manzamine A, have been identified as RSK inhibitors, there is no available research in the scientific literature that specifically investigates the RSK inhibitory potential of this compound. nih.govbue.edu.eg

Acetylcholinesterase Inhibition Acetylcholinesterase (AChE) is a critical enzyme that terminates nerve impulse transmission by hydrolyzing the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.govnih.gov Approved AChE inhibitors include drugs like donepezil (B133215) and rivastigmine. nih.gov Natural and synthetic compounds, including those with a tetrahydroacridine scaffold like tacrine, have been extensively studied for their AChE inhibitory properties. hilarispublisher.com However, specific studies evaluating the ability of this compound to inhibit acetylcholinesterase have not been reported in the available scientific literature.

Antioxidant and Anti-inflammatory Properties

The potential for compounds to mitigate oxidative stress and inflammation is a significant area of pharmacological research. This section examines the available evidence for these properties in this compound.

The antioxidant capacity of a compound is often evaluated using in vitro chemical assays that measure its ability to neutralize free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common, simple, and rapid spectrophotometric method used for this purpose. mdpi.comresearchgate.net In this assay, an antioxidant compound donates an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured to quantify scavenging activity. mdpi.com The Ferric Reducing Antioxidant Power (FRAP) assay is another widely used method that measures the ability of an antioxidant to reduce a ferric iron (Fe³⁺) complex to its ferrous (Fe²⁺) form.

While these assays are broadly applied to assess the antioxidant potential of various natural and synthetic compounds, including those with methoxy-substituted aromatic rings, specific data from DPPH, FRAP, or other radical scavenging assays for this compound are not available in the current scientific literature. nih.gov

Inflammation is a complex biological response involving various immune cells, with macrophages playing a central role. Macrophages produce and secrete a range of signaling molecules known as cytokines (e.g., Tumor Necrosis Factor [TNF], Interleukin-1 [IL-1], and Interleukin-6 [IL-6]), which mediate and regulate the inflammatory response. nih.gov Investigating a compound's ability to modulate the release of these cytokines from macrophages, often stimulated by agents like lipopolysaccharide (LPS), is a standard method for assessing potential anti-inflammatory effects in a cellular context. nih.gov

A review of published research indicates that there are currently no available studies that have investigated the anti-inflammatory properties of this compound using cellular models, such as its effect on cytokine modulation in macrophages.

Mechanistic Investigations of Antioxidant and Anti-inflammatory Pathways

The chroman scaffold, a core component of Vitamin E (α-tocopherol), is well-regarded for its antioxidant properties. Mechanistic studies on chromanol derivatives suggest their antioxidant activity stems from the ability to donate a hydrogen atom from the hydroxyl group on the chroman ring to neutralize peroxyl radicals, thereby terminating lipid peroxidation chain reactions. This process is a form of hydrogen atom transfer (HAT). nih.gov The resulting chromanoxyl radical is relatively stable and can be recycled back to its active form by other antioxidants like ascorbate. researchgate.net The polarity of the environment, such as that found in biomembranes, can influence the kinetics of these antioxidant reactions. researchgate.net

In the context of inflammation, which is closely linked to oxidative stress, chroman derivatives have also been investigated. The anti-inflammatory mechanisms are thought to be connected to their antioxidant capacity, as reactive oxygen species (ROS) are key signaling molecules in inflammatory pathways. nih.govmdpi.com By reducing oxidative stress, these compounds can modulate inflammation-related gene expression and the production of pro-inflammatory factors. mdpi.com Studies on various phenolic and flavonoid-containing compounds, which often include chroman-like structures, show they can interfere with molecular pathways underlying inflammation, potentially leading to the discovery of new therapeutic agents. nih.gov

Antimicrobial and Antifungal Investigations

The antimicrobial potential of the chroman nucleus and its derivatives has been an area of active research, exploring efficacy against a range of bacterial and fungal pathogens.

Research into synthetic 4-chromanone (B43037) derivatives, which share the core heterocyclic ring system with this compound, has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. nih.gov Structure-activity relationship (SAR) analysis revealed that substitutions at various positions on the chromanone scaffold are crucial for potency. For instance, the presence of hydroxyl groups at the 5- and 7-positions, along with a hydrophobic substituent at the 2-position, was found to enhance antibacterial activity against pathogens including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

In one study, a series of spiropyrrolidines tethered with a chroman-4-one scaffold were synthesized and evaluated. Several of these compounds exhibited moderate to excellent activity against Gram-positive strains like Bacillus subtilis and Staphylococcus epidermidis, with Minimum Inhibitory Concentration (MIC) values as low as 32 µg/mL, which was superior to the reference antibiotics amoxicillin (B794) and ampicillin (B1664943) in some cases. mdpi.com However, activity against Gram-negative bacteria was generally less potent, a common challenge attributed to the complex outer membrane of these bacteria that can prevent drug penetration. nih.gov

Table 1: Antibacterial Activity of Selected Chroman-4-one Derivatives

Compound Series Bacterial Strain MIC (µg/mL)
Spiro-chroman-4-one (4a-d) Bacillus subtilis 32
Spiro-chroman-4-one (4a-d) Staphylococcus epidermidis 32
Spiro-chroman-4-one (4a-d) Staphylococcus aureus 64 - 125
Spiro-chroman-4-one (4a-d) Escherichia coli 64 - 125

Data sourced from studies on spiropyrrolidine derivatives containing a chroman-4-one moiety. mdpi.com

The chroman and related chromone (B188151) scaffolds have shown significant promise as antifungal agents, especially against opportunistic Candida species, which are a common cause of fungal infections. doaj.orgnih.gov One study investigating the compound (E)-benzylidene-chroman-4-one found that it possessed fungicidal activity against several Candida strains. mdpi.comscientifiq.ai The proposed mechanism of action involves disruption of the fungal plasma membrane. mdpi.comscientifiq.airesearchgate.net In silico docking studies predicted that this compound has a high affinity for fungal thymidylate synthase, an essential enzyme for DNA synthesis. mdpi.comresearchgate.net

Another study evaluated a series of chromone-3-carbonitriles and found four derivatives with good antifungal activity against nine different Candida species, with MIC values ranging from 5 to 50 µg/mL. doaj.org These compounds were also found to inhibit the formation of biofilms, which are critical for Candida virulence and resistance to treatment. doaj.orgnih.gov The mechanism appeared to involve the downregulation of genes responsible for hyphal formation, a key step in biofilm development. doaj.org

Table 2: Antifungal Activity of a Chroman Derivative against Candida Species

Compound Fungal Strain MIC (µg/mL) MFC (µg/mL)
(E)-benzylidene-chroman-4-one Candida albicans 125 250
(E)-benzylidene-chroman-4-one Candida krusei 62.5 62.5
(E)-benzylidene-chroman-4-one Candida tropicalis 1000 1000

MIC (Minimum Inhibitory Concentration), MFC (Minimum Fungicidal Concentration). Data from in vitro evaluation of (E)-benzylidene-chroman-4-one. mdpi.com

Antimicrobial resistance is a major global health threat, driven by mechanisms such as enzymatic drug degradation, modification of the drug target, and increased drug efflux from the bacterial cell via efflux pumps. mdpi.comfrontiersin.org Biofilm formation is another critical strategy used by microbes to develop tolerance to antimicrobial agents. frontiersin.org

While the development of resistance specifically to chroman-based antimicrobials has not been extensively studied, the general principles of resistance would apply. The emergence of multidrug-resistant pathogens necessitates the exploration of novel therapeutic strategies. mdpi.com Combination therapy, which involves using multiple drugs concurrently, is a key approach to enhance efficacy and potentially slow the development of resistance. nih.gov This strategy can exploit synergistic interactions between drugs to achieve a greater therapeutic effect. nih.gov Currently, there is a lack of specific research in the reviewed literature on the use of this compound or its close analogs in combination therapies or on microbial resistance mechanisms against them.

Anticancer Potential and Cytotoxicity Studies

The evaluation of novel chemical entities for their ability to inhibit the growth of cancer cells is a cornerstone of oncology research.

The chromene scaffold is found in many compounds that have been evaluated for anticancer activity. nih.gov Numerous studies have documented the cytotoxic effects of various synthetic compounds against the triple-negative breast cancer cell line MDA-MB-231. For example, a synthetic β-nitrostyrene derivative, CYT-Rx20, demonstrated an IC₅₀ value of 1.82 ± 0.05 μg/mL against MDA-MB-231 cells. nih.gov Another study on plastoquinone (B1678516) analogues identified a compound, AQ-12, that showed significant growth inhibition of MDA-MB-231 cells (81.04% inhibition) and was also effective against other breast cancer cell lines like MCF-7. nih.gov

While a wide range of compounds have been tested on MDA-MB-231 cells, specific data for this compound is not available in the reviewed scientific literature. nih.govresearchgate.netresearchgate.net Furthermore, there is no available data from the searched results regarding the cytotoxicity of this specific compound or its close derivatives against the human neuroblastoma cell line SK-N-MC.

Table 3: In Vitro Cytotoxicity of Various Compounds Against MDA-MB-231 Breast Cancer Cells

Compound/Extract Cell Line Measurement Result
CYT-Rx20 MDA-MB-231 IC₅₀ 1.82 ± 0.05 μg/mL
Plastoquinone Analogue (AQ-12) MDA-MB-231 % Inhibition 81.04%
Plastoquinone Analogue (AQ-11) MDA-MB-231 % Inhibition 84.65%

Data sourced from literature evaluating various synthetic compounds, not this compound. nih.govnih.gov

Mechanism of Action in Cancer Cells (e.g., Apoptosis Induction, Cell Cycle Arrest)

The chroman scaffold is a core structure in many compounds that have demonstrated potential anticancer activities. Research into various chroman and benzochromene derivatives suggests that their mechanism of action in cancer cells often involves the induction of apoptosis (programmed cell death) and cell cycle arrest.

For instance, certain 4H-benzo[h]chromene derivatives have been shown to act as tumor vascular-disrupting agents and can induce cell cycle arrest in the G2/M phase. mdpi.com One specific derivative, 2-amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile, has demonstrated strong and selective cytotoxic potency against various cancer cell lines. mdpi.com The ability of these compounds to halt the cell cycle at critical checkpoints prevents cancer cells from proliferating.

Furthermore, studies on other related heterocyclic compounds indicate that apoptosis can be triggered through various cellular pathways. While the precise mechanism for a 6-methoxychroman-4-amine structure is uninvestigated, related compounds often influence the expression of key regulatory proteins involved in apoptosis. The induction of apoptosis is a critical mechanism for eliminating cancerous cells, and the chroman structure appears to be a promising scaffold for the development of agents with this capability.

Compound Class Observed Anticancer Mechanism Reference
4H-Benzo[h]chromene derivatives Cell cycle arrest at G2/M phase mdpi.com
2-amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile Strong and selective cytotoxic potency mdpi.com
General chromanone/thiochromanone derivatives Cytotoxic activities against various human tumor cell lines nih.gov

Chemopreventive Research and Predictive Computational Models

Chemoprevention involves the use of natural or synthetic substances to reduce the risk of cancer development. While specific chemopreventive studies on this compound are not available, the general class of chromans, which includes naturally occurring flavonoids, has been of interest in this area.

Predictive computational models are increasingly being used to screen and design new anticancer agents. These models can help in understanding the structure-activity relationships of compounds and in predicting their potential biological targets. For example, computational docking studies have been performed on 2-amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile to understand its interaction with key cancer-related enzymes like EGFR and VEGFR-2. mdpi.com Such in silico approaches are valuable for prioritizing compounds for further experimental testing and for optimizing their structures to enhance anticancer activity. While no specific predictive models for this compound have been published, the chroman scaffold is a viable candidate for such computational investigations.

Other Exploratory Biological Activities

The chroman and related chromene structures have been explored for their potential as antiviral agents, including activity against the Human Immunodeficiency Virus (HIV). Certain 4H-Chromene derivatives have been reported to exhibit anti-viral activity. nih.gov Although the specific anti-HIV activity of this compound has not been documented, the presence of the chroman core suggests a potential area for future investigation.

Compound Class Observed Activity Reference
4H-Chromene derivatives Anti-viral activity nih.gov
6-[2-(Phosphonomethoxy)alkoxy]pyrimidines Inhibition of HIV-1 and HIV-2 replication nih.gov

Compounds containing the chroman skeleton have also been investigated for their potential in managing diabetes. Some 4H-Chromene derivatives have been noted for their anti-diabetic activity. nih.gov While research on this compound is lacking, a patent application has described novel 6-methoxy-3,4-dihydro-1H-isoquinoline compounds, which share some structural similarities, as being useful in the treatment of diabetes. nih.gov These compounds act as positive allosteric modulators of the GLP-1 and/or GIP receptors, which are important targets in diabetes therapy. nih.gov

Compound Class Observed Activity/Potential Mechanism Reference
4H-Chromene derivatives Anti-diabetic activity nih.gov
6-methoxy-3,4-dihydro-1H-isoquinoline compounds Positive allosteric modulators of GLP-1R and/or GIPR nih.gov
General chromanone derivatives Potential antidiabetic properties nih.gov

Cholinesterase inhibitors are a class of drugs used to treat neurodegenerative diseases like Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine. nih.gov The search for new and effective cholinesterase inhibitors has led to the investigation of a wide variety of chemical structures. Natural and synthetic compounds containing chromone and coumarin (B35378) scaffolds have been identified as potential cholinesterase inhibitors. nih.gov While there is no specific data on the cholinesterase inhibitory activity of this compound, the general structural class to which it belongs has shown promise in this area of neuropharmacology.

Compound Class Observed Activity Reference
Chromones and Coumarins Cholinesterase inhibition nih.gov

Preclinical and Advanced Research Data for this compound Not Publicly Available

A comprehensive review of publicly accessible scientific literature and research databases has revealed a significant lack of specific preclinical and advanced research data for the chemical compound this compound. Despite targeted searches for information pertaining to its in vitro and in vivo evaluation, no detailed studies that would allow for a thorough scientific analysis as outlined in the proposed article structure could be identified.

The initial objective was to compile a detailed article focusing on the preclinical research considerations for this compound. The intended structure of this article was to include an in-depth analysis of its in vitro preclinical evaluation, covering enzyme and cell-based assays, as well as its metabolic stability. Furthermore, a section on in vivo pharmacological studies in animal models was planned, which would have delved into the selection of appropriate models and the assessment of dose-response relationships.

However, the extensive search for relevant scientific data has not yielded the necessary information to populate these sections with accurate and specific findings for this compound. The scientific literature on related chromane (B1220400) derivatives exists; however, a strict focus on the specified compound prevents the inclusion of such data.

Consequently, it is not possible to provide a detailed and scientifically accurate article on the preclinical and advanced research considerations for this compound at this time. The absence of published research on this specific compound means that any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

Further research and publication of studies specifically investigating the pharmacological and metabolic properties of this compound are required before a comprehensive scientific article on this topic can be written.

Preclinical and Advanced Research Considerations for 6 Methoxychroman 4 Amine Hydrochloride

In Vivo Pharmacological Studies in Animal Models

Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling

In Silico ADME Predictions: Computational, or in silico, models are instrumental in the early stages of drug discovery for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. These models can provide initial estimates of key pharmacokinetic parameters and help identify potential liabilities. For a molecule like 6-Methoxychroman-4-amine (B1315384) hydrochloride, these predictions would offer insights into its likely oral bioavailability, distribution in the body, metabolic pathways, and routes of excretion.

Pharmacokinetics of Chroman Derivatives: Studies on other chromone (B188151) and chroman derivatives have demonstrated their potential for oral bioavailability. nih.govelsevierpure.comsci-hub.se The specific pharmacokinetic properties, however, are highly dependent on the nature and position of substituents on the chroman ring. For instance, the methoxy (B1213986) group and the amine hydrochloride in the subject compound will significantly influence its solubility and absorption characteristics. The amine hydrochloride salt form is generally expected to enhance aqueous solubility, which can be a favorable attribute for oral absorption.

Pharmacodynamics of Chroman Scaffolds: The chroman-4-one scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple, diverse biological targets. cancer.govresearchgate.netnih.gov Derivatives of this scaffold have been investigated for a wide range of biological activities, including as inhibitors of enzymes such as sirtuin 2 (SIRT2). acs.orggu.seacs.org The pharmacodynamic effects of 6-Methoxychroman-4-amine hydrochloride would be contingent on its specific molecular targets. Elucidating these targets is a critical step in its preclinical development. Structure-activity relationship (SAR) studies of related compounds indicate that even minor structural modifications can significantly alter biological activity. acs.org

Table 1: Predicted Pharmacokinetic and Pharmacodynamic Considerations for this compound

Parameter Consideration Based on Chroman Scaffold and Amine Hydrochloride Salt
Absorption The hydrochloride salt is expected to improve aqueous solubility, potentially aiding oral absorption. Lipinski's rule of five would be applied in preliminary in silico assessments to predict oral bioavailability. nih.gov
Distribution The distribution profile will be influenced by the compound's lipophilicity and plasma protein binding. The methoxy group may increase lipophilicity, potentially leading to wider distribution in tissues.
Metabolism The liver is the most likely site of metabolism. Potential metabolic pathways could involve O-demethylation of the methoxy group, oxidation of the chroman ring, and conjugation reactions.
Excretion The route of excretion (renal or fecal) would depend on the polarity of the parent compound and its metabolites.
Pharmacodynamics The chroman scaffold is known to interact with various biological targets. The specific pharmacodynamic effects will depend on the compound's affinity and selectivity for its target(s).

Toxicity and Safety Assessment (Excluding Dosage/Administration)

A thorough evaluation of the toxicity and safety profile is paramount in the preclinical development of any new chemical entity. For this compound, this would involve a battery of in vitro and in vivo studies.

Initial safety assessment often begins with evaluating the cytotoxicity of a compound against various normal cell lines. This helps to establish a therapeutic window by comparing the concentration at which the compound elicits its desired effect with the concentration that causes toxicity to healthy cells.

Studies on other chromanone derivatives have shown varying degrees of cytotoxicity towards normal cell lines. For example, some chromanone-quinolone derivatives displayed lower toxicity toward normal Chinese Hamster Ovary (CHO) cells compared to cancer cell lines. biointerfaceresearch.com In another study, certain flavanone/chromanone derivatives showed comparable IC50 values for the normal human microvascular endothelial cell line (HMEC-1) and several colon cancer cell lines, highlighting the importance of assessing selectivity. nih.gov Furthermore, some coumarin-based benzopyranone derivatives have been evaluated against normal human lung cells (LL47). researchgate.net

Table 2: Representative In Vitro Cytotoxicity Data for Chromanone Derivatives on Normal Cell Lines

Compound Type Normal Cell Line Observation Reference
Chromanone-quinolone derivativesCHOLower toxicity compared to cancer cell lines biointerfaceresearch.com
Flavanone/chromanone derivativesHMEC-1IC50 values comparable to those for some cancer cell lines nih.gov
Coumarin-based benzopyranone derivativesLL47Evaluated for cytotoxicity researchgate.net

These findings underscore the necessity of conducting comprehensive in vitro cytotoxicity assays for this compound on a panel of normal cell lines to ascertain its preliminary safety profile.

Genotoxicity and mutagenicity assays are critical for identifying compounds that have the potential to cause genetic damage, which can lead to carcinogenesis. Standard screening assays are employed to assess these risks.

Research on structurally related compounds provides some insights into the potential genotoxic profile of chroman derivatives. A study on flavones, chromones, and acetophenones using the Salmonella typhimurium his reversion assay (Ames test) found that certain hydroxy- and methoxy-substituted flavones were mutagenic. nih.gov Conversely, a study on chroman-2,4-diones using the comet assay in Wistar rats found that some of these compounds were not genotoxic and even showed antigenotoxic activity against a known mutagen. nih.gov

These divergent findings within the broader class of chroman-related compounds indicate that the genotoxic potential is highly dependent on the specific chemical structure. Therefore, a comprehensive genotoxicity and mutagenicity assessment of this compound, including an Ames test and chromosomal aberration assays, would be essential.

Formulation and Delivery Research (Excluding Dosage/Administration)

The physicochemical properties of a drug substance, particularly its solubility and permeability, are key determinants of its bioavailability. As an amine hydrochloride salt, this compound is likely to have improved aqueous solubility compared to its free base form. However, further formulation strategies may be necessary to optimize its delivery.

For poorly soluble compounds, various formulation strategies can be employed to enhance their dissolution and subsequent absorption. Given that many new chemical entities exhibit poor aqueous solubility, these techniques are a cornerstone of modern pharmaceutical development. nih.govamericanpharmaceuticalreview.comresearchgate.net

Table 3: Potential Solubility and Bioavailability Enhancement Strategies

Strategy Description
Salt Formation The hydrochloride salt form of 6-Methoxychroman-4-amine is a primary strategy to improve solubility and dissolution rate. americanpharmaceuticalreview.comgsconlinepress.com
Particle Size Reduction Techniques like micronization and nanosizing increase the surface area of the drug particles, which can enhance the dissolution rate. nih.govamericanpharmaceuticalreview.com
Solid Dispersions Dispersing the drug in a water-soluble polymer matrix can improve its dissolution by presenting it in an amorphous form. researchgate.netresearchgate.net
Complexation The use of cyclodextrins can form inclusion complexes with the drug, thereby increasing its apparent solubility. wuxiapptec.com
Lipid-Based Formulations For lipophilic compounds, formulation in lipids, oils, or surfactants can improve absorption through the lymphatic system. wuxiapptec.com
Co-solvents The use of a mixture of solvents can enhance the solubility of a drug. wuxiapptec.com

The choice of the final pharmaceutical form depends on the intended route of administration and the physicochemical properties of the drug. For oral delivery, this compound could potentially be formulated into various solid dosage forms.

Tablets and Capsules: These are the most common oral dosage forms. The formulation would include various excipients to ensure proper manufacturing, stability, and drug release.

Amorphous Solid Dispersions: If the crystalline form has very low solubility, creating an amorphous solid dispersion could be a viable strategy to improve oral bioavailability. researchgate.net

Lipid-Based Formulations: If the compound is highly lipophilic, soft gelatin capsules containing a lipid-based formulation could be considered.

The selection and development of a suitable pharmaceutical form would require extensive preformulation studies to characterize the solid-state properties of this compound and its compatibility with various excipients.

Translational Research and Future Directions

Translational research for a novel compound typically focuses on bridging the gap between basic laboratory findings and clinical applications. For a compound with a chroman core, research could potentially align with the therapeutic areas where chroman derivatives have shown promise.

Identification of Biomarkers for Efficacy and Safety

The identification of biomarkers is a critical step in drug development, allowing for the monitoring of a drug's effectiveness and its potential for adverse effects. For a compound like this compound, biomarker discovery would be entirely dependent on its biological target and mechanism of action, which are currently not established in the available literature.

Should the compound be investigated for applications similar to other chroman derivatives, potential biomarkers could be explored in relevant pathways. For instance, if it were to be studied as a Sirtuin 2 (SIRT2) inhibitor for neurodegenerative diseases, research might focus on biomarkers associated with neuroinflammation or neuronal cell death.

Potential Research AreaPotential Biomarker TypeExample
Neurodegenerative DiseasesProtein Levels in CSFTau Protein
Neurodegenerative DiseasesInflammatory Markers in BloodCytokines
OncologyDNA Damage Response MarkersγH2AX

This table presents hypothetical biomarker strategies based on research into related, but distinct, chemical families. There is no evidence to suggest these are relevant to this compound specifically.

Potential for Repurposing or Combination Therapies

Drug repurposing involves exploring new therapeutic uses for existing or failed compounds. Without established preclinical data for this compound, any discussion of repurposing remains speculative. However, insights can be drawn from related compounds. For example, some chroman-4-one derivatives have been investigated for their activity as selective inhibitors of Sirtuin 2 (SIRT2), which is implicated in neurodegenerative disorders. nih.govresearchgate.netacs.org This could suggest a potential, though unproven, avenue of research for other chroman-based molecules.

Combination therapy is another key area of modern drug development. Methoxyamine hydrochloride, a different but related compound, has been studied for its role as a base excision repair (BER) inhibitor, which can enhance the efficacy of DNA-damaging agents used in cancer therapy. drugbank.comchemicalbook.com This highlights a strategy where a compound that modulates DNA repair pathways could be combined with chemotherapy. However, there is no information to suggest that this compound functions as a BER inhibitor.

Ethical Considerations in Research and Development

The ethical conduct of research and development is paramount for any new chemical entity. General ethical principles for clinical research would apply to any future studies of this compound. These include ensuring a favorable risk-benefit ratio for study participants, obtaining informed consent, and maintaining scientific rigor and integrity.

Research into novel therapeutic agents, particularly those that might be developed for serious conditions like cancer or neurodegenerative diseases, requires careful ethical oversight to protect vulnerable patient populations. All clinical research should adhere to established ethical guidelines and be subject to review by institutional review boards.

Conclusion and Future Perspectives in the Research of 6 Methoxychroman 4 Amine Hydrochloride

Summary of Current Research Findings

6-Methoxychroman-4-amine (B1315384) hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry. Research has primarily focused on its role as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. The chroman scaffold, a key feature of this compound, is present in a variety of biologically active natural and synthetic products.

Derivatives of 6-methoxychroman-4-amine have been investigated for their potential in treating a range of conditions. For instance, certain chroman derivatives have been explored for their anti-cancer and chemotherapeutic properties. google.com Additionally, the chroman framework is a component of molecules designed as inhibitors for specific enzymes, such as ROCK2, which is implicated in various diseases. nih.gov The synthesis of various chroman and chromone (B188151) derivatives has been a significant area of research, with studies focusing on creating libraries of compounds for biological screening. nih.gov

Identification of Promising Research Avenues and Untapped Potential

While much of the research has utilized 6-methoxychroman-4-amine hydrochloride as a building block, its own intrinsic biological activity remains an area with untapped potential. Future research could focus on the direct pharmacological profiling of this compound and its simple derivatives.

Promising avenues for future investigation include:

Expansion into Diverse Therapeutic Areas: The chroman and chromone scaffolds have shown a wide range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and antiviral properties. orientjchem.orgnih.gov This suggests that derivatives of 6-methoxychroman-4-amine could be explored for applications beyond the currently investigated areas.

Stereochemistry and Biological Activity: The 4-position of the chroman ring is a chiral center. The synthesis and biological evaluation of individual enantiomers of 6-methoxychroman-4-amine and its derivatives could lead to the discovery of compounds with improved potency and selectivity.

Structure-Activity Relationship (SAR) Studies: Systematic SAR studies, where different parts of the molecule are modified, would provide valuable insights into the structural requirements for biological activity and guide the design of more effective therapeutic agents. orientjchem.org

Challenges and Opportunities in Advancing this compound Towards Therapeutic Applications

The path from a promising chemical scaffold to a clinically approved therapeutic is fraught with challenges, but also presents significant opportunities.

Challenges:

Comprehensive Biological Profiling: A major hurdle is the need for extensive in vitro and in vivo testing to fully characterize the pharmacological and toxicological profiles of any new derivative.

Optimization of Drug-like Properties: Lead compounds often require significant chemical modification to improve their absorption, distribution, metabolism, and excretion (ADME) properties and to minimize off-target effects.

Scalable and Cost-Effective Synthesis: Developing efficient and economical methods for the large-scale production of a drug candidate is crucial for its commercial viability. chemicalbook.com

Opportunities:

Privileged Scaffold: The chromone and chroman cores are considered "privileged scaffolds" in drug discovery, meaning they are capable of binding to multiple biological targets. tandfonline.comresearchgate.netnih.govacs.org This inherent versatility increases the probability of discovering new therapeutic applications.

Modern Drug Discovery Techniques: The use of computational modeling, high-throughput screening, and other advanced drug discovery technologies can accelerate the identification and optimization of lead compounds.

Target-Based Drug Design: As the understanding of the molecular basis of diseases improves, there are increasing opportunities for the rational design of chroman-based drugs that target specific proteins or pathways.

Call for Interdisciplinary Collaboration in Chroman-based Drug Discovery

Advancing the therapeutic potential of this compound and other chroman-based compounds requires a collaborative, interdisciplinary approach. nih.govacs.orgparabolicdrugs.com The complexity of modern drug discovery necessitates the integration of expertise from various fields. acs.orgbioengineer.org

Effective drug development will rely on the synergy between:

Medicinal Chemists: To design and synthesize novel and diverse libraries of chroman derivatives.

Pharmacologists and Biologists: To conduct comprehensive biological evaluations and elucidate the mechanisms of action.

Computational Scientists: To perform molecular modeling and in silico screening to guide drug design and predict potential activities and toxicities.

Clinicians: To provide insights into unmet medical needs and to design and conduct clinical trials.

By fostering a collaborative environment, the scientific community can more effectively translate the promising chemical properties of the chroman scaffold into innovative therapies for a wide range of diseases. acs.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Methoxychroman-4-amine hydrochloride, and what key intermediates are involved?

  • Methodological Answer : The compound is typically synthesized via reductive amination of 6-methoxychroman-4-one using ammonium acetate and sodium cyanoborohydride, followed by hydrochloric acid neutralization to yield the hydrochloride salt . Alternative routes include catalytic hydrogenation of the corresponding Schiff base intermediate. Key intermediates include 6-methoxychroman-4-one (CAS 61495-10-1) and its imine derivatives. Purity assessment via HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water) is critical to confirm the absence of unreacted starting materials .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H NMR (DMSO-d6) confirms the presence of methoxy (δ ~3.7 ppm) and amine protons (δ ~1.5-2.5 ppm). 13^{13}C NMR identifies the chroman ring carbons and the amine-bearing carbon .
  • FT-IR : Peaks at ~3300 cm1^{-1} (N-H stretch) and ~1250 cm1^{-1} (C-O-C stretch) are diagnostic .
  • Mass Spectrometry : ESI-MS in positive mode shows [M+H]+^+ at m/z 196.1 (free base) and adducts with sodium/potassium .

Q. How should researchers design stability studies for this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability testing per ICH guidelines:

  • Temperature/Humidity : Store samples at 25°C/60% RH, 40°C/75% RH, and monitor degradation via HPLC at 0, 1, 3, and 6 months.
  • Light Exposure : Use a photostability chamber (ICH Q1B) to assess UV-induced decomposition.
  • Key Metrics : Quantify impurities (e.g., oxidation products) and report % degradation using validated calibration curves .

Advanced Research Questions

Q. How can contradictory solubility data for this compound in polar solvents be resolved?

  • Methodological Answer : Discrepancies often arise from polymorphism or residual solvents. Use:

  • DSC/TGA : Identify polymorphic transitions or hydrate formation affecting solubility.
  • Karl Fischer Titration : Quantify water content (e.g., hygroscopicity in DMSO).
  • Solvent Screening : Test solubility in buffered systems (pH 1.2-7.4) to mimic physiological conditions. Report results with explicit solvent purity (e.g., HPLC-grade vs. technical-grade) and temperature controls .

Q. What experimental controls are critical when investigating the compound’s biological activity to avoid false positives/negatives?

  • Methodological Answer :

  • Positive Controls : Use known receptor agonists/antagonists (e.g., serotonin receptor ligands) to validate assay systems.
  • Vehicle Controls : Test DMSO or saline solutions at the same concentration used for compound dissolution.
  • Counter-Screening : Assess off-target effects using panels like Eurofins’ CEREP or similar.
  • Data Normalization : Express activity as % response relative to baseline (vehicle) and maximal response (positive control) .

Q. How can researchers optimize reaction conditions to minimize impurity formation during large-scale synthesis?

  • Methodological Answer :

  • DoE (Design of Experiments) : Vary parameters (temperature, catalyst loading, stoichiometry) and model responses (yield, impurity levels) using software like MODDE or JMP.
  • In-line Analytics : Use PAT (Process Analytical Technology) tools (e.g., ReactIR) to monitor reaction progression in real time.
  • Purification : Employ recrystallization (solvent: ethanol/water) or preparative HPLC (C18, 0.1% formic acid gradient) to isolate the hydrochloride salt from byproducts like unreacted 6-methoxychroman-4-one .

Methodological Considerations for Data Reporting

  • Reproducibility : Document all protocols with exact equipment models (e.g., Agilent 1260 HPLC), column lot numbers, and buffer preparation details .
  • Contradictory Data : Use statistical tools (e.g., Grubbs’ test) to identify outliers and repeat experiments with independent batches .
  • Ethical Compliance : Adhere to safety protocols for amine handling (e.g., fume hood use, PPE as per SDS guidelines) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.